2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide is a chemical compound with the molecular formula C₁₁H₁₂ClN₁O₃ and a molecular weight of approximately 241.67 g/mol. This compound features a chloro substituent and a benzo[b][1,4]dioxepin moiety, indicating its potential utility in medicinal chemistry due to its structural complexity and the presence of functional groups that may interact with biological targets. The compound is often utilized in research settings, particularly in proteomics and drug development studies .
The reactivity of 2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide can be attributed to its chloro and acetamide functional groups. Common reactions include:
These reactions enable the synthesis of analogs that may exhibit varied biological properties or improved pharmacological profiles.
Synthesis of 2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide can be achieved through several methods:
Each step must be optimized for yield and purity to ensure the compound's suitability for research applications .
2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide has several potential applications:
Interaction studies involving 2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide focus on its binding affinity to various biological targets. Preliminary studies suggest it may interact with specific receptors or enzymes involved in neurological pathways. Further investigations using techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate these interactions more clearly.
Several compounds share structural similarities with 2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-N-(3,4-dihydrobenzo[b][1,4]dioxepin) | Hydroxy group instead of chloro | Potential antidepressant |
| N-(3-Methoxyphenyl)acetamide | Methoxy substitution | Antitumor activity |
| 2-Amino-N-(3,4-dihydrobenzo[b][1,4]dioxepin) | Amino group at position 2 | Neuroprotective effects |
These compounds highlight the versatility within this chemical class and underscore the unique attributes of 2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide due to its specific chloro substitution and dioxepin framework. Each variant presents opportunities for distinct pharmacological profiles and therapeutic applications .
2-Chloro-N-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-acetamide is a synthetic organic compound with the molecular formula C₁₁H₁₂ClNO₃ and a molecular weight of 241.67 g/mol. Its IUPAC name reflects the presence of a benzodioxepin core—a bicyclic structure featuring fused benzene and dioxepin rings—conjugated to an acetamide group substituted with a chlorine atom.
| Property | Value |
|---|---|
| CAS Number | 757220-20-5 |
| SMILES | O=C(NC1=CC=C2OCCCOC2=C1)CCl |
| InChI | InChI=1S/C11H12ClNO3/c12-7-11(14)13-8-2-3-9-10(6-8)16-5-1-4-15-9/h2-3,6H,1,4-5,7H2,(H,13,14) |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
The compound’s structure includes a 3,4-dihydro-2H-benzo[b]dioxepin moiety, characterized by a seven-membered dioxepin ring fused to a benzene ring. This scaffold is known for its stability and bioactivity, often explored in medicinal chemistry for receptor modulation and enzyme inhibition.
Benzodioxepin derivatives have been extensively studied for their pharmacological potential. The benzodioxepin scaffold, a variant of 1,4-benzodioxane, has been utilized in drug design due to its ability to interact with biological targets such as muscarinic receptors, serotonin receptors, and α₁-adrenergic receptors. For example, 1,5-benzodioxepin derivatives have demonstrated efficacy as muscarinic M₃ receptor antagonists, reducing bladder contractions in preclinical models.
The integration of benzodioxepin with functional groups like acetamide enhances solubility and receptor-binding affinity. This compound’s design aligns with trends in modern medicinal chemistry, where bicyclic scaffolds are modified to improve pharmacokinetic profiles while retaining bioactivity.
The benzo[b] [1] [4]dioxepin core represents a seven-membered heterocyclic ring system fused to a benzene ring, characterized by two oxygen atoms positioned at the 1 and 4 positions of the dioxepin ring [13]. Crystallographic investigations of related benzodioxepin derivatives have revealed fundamental structural parameters that define this heterocyclic framework [15]. The seven-membered aliphatic ring adopts a half-chair conformation, which represents the most energetically favorable geometry for this ring system [15].
X-ray crystallographic analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid demonstrates that the compound crystallizes in the monoclinic space group C2/c with specific lattice parameters: a = 4.2679(14) Å, b = 21.128(6) Å, c = 11.372(4) Å, and β = 95.354(10)° [15]. The calculated density for this related structure is 1.550 Mg/m³, providing insight into the packing efficiency of benzodioxepin derivatives [15].
| Parameter | Benzodioxepin Derivative | Value | Reference |
|---|---|---|---|
| Space Group | 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid | C2/c | [15] |
| Unit Cell a (Å) | 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid | 4.2679(14) | [15] |
| Unit Cell b (Å) | 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid | 21.128(6) | [15] |
| Unit Cell c (Å) | 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid | 11.372(4) | [15] |
| β angle (°) | 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid | 95.354(10) | [15] |
| Density (Mg/m³) | 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid | 1.550 | [15] |
The molecular geometry of 2-Chloro-N-(3,4-dihydro-2H-benzo[b] [1] [4]dioxepin-7-yl)-acetamide features a molecular formula of C₁₁H₁₂ClNO₃ with a molecular weight of 241.67 g/mol [1]. The compound's International Union of Pure and Applied Chemistry name is 2-chloro-N-(3,4-dihydro-2H-benzo[b] [1] [4]dioxepin-7-yl)acetamide, reflecting its systematic nomenclature [1]. The canonical Simplified Molecular Input Line Entry System representation is O=C(CCl)NC1C=C2OCCCOC2=CC=1, which describes the connectivity pattern of the molecule [1].
Conformational analysis studies of 1,5-benzodioxepin derivatives using dynamic nuclear magnetic resonance methods have revealed that the seven-membered ring exists in a mixture of chair and twist-boat conformations [13] [33]. Analysis of spectra at low temperatures indicates that the most stable conformations for benzodioxepin systems in solution are approximately 80% chair and 20% twist-boat [33]. Free energy barriers for chair inversion have been determined to be 6.5 kcal/mol for unsubstituted 1,5-benzodioxepin [33].
The benzene ring component of the benzo[b] [1] [4]dioxepin core maintains its planar aromatic character, with the seven-membered dioxepin ring adopting a puckered conformation to minimize ring strain [13]. The fusion of the benzene ring to the dioxepin system provides conformational rigidity compared to simple seven-membered heterocycles [27]. This rigidity is sufficient to reduce the pseudorotational equilibrium characteristic of unconstrained seven-membered rings [27].
The chloroacetamide functional group in 2-Chloro-N-(3,4-dihydro-2H-benzo[b] [1] [4]dioxepin-7-yl)-acetamide introduces significant electronic perturbations to the molecular system through multiple mechanisms [6] [18]. The electron-withdrawing nature of the chlorine atom creates a dipolar effect that influences both the amide bond characteristics and the overall electronic distribution within the molecule [20] [21].
Nuclear magnetic resonance spectroscopic analysis of chloroacetamide derivatives reveals characteristic chemical shift patterns that reflect the electronic environment [42] [43]. The protons of the chloromethyl group typically appear around 4.02 parts per million in proton nuclear magnetic resonance spectra, demonstrating the deshielding effect of the adjacent electronegative chlorine atom [42]. The amide protons in N-substituted chloroacetamides exhibit signals in the range of 7.35 to 7.60 parts per million, indicating restricted rotation around the carbon-nitrogen amide bond [42] [44].
| Property | Chloroacetamide Type | Value | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance CHCl₂ (ppm) | 2-chloroacetamide | 4.02 | [42] |
| ¹H Nuclear Magnetic Resonance NH₂ (ppm) | 2-chloroacetamide | 7.35-7.60 | [42] |
| ¹³C Nuclear Magnetic Resonance C=O (ppm) | N-substituted acetamides | 164-167 | [34] |
| ¹³C Nuclear Magnetic Resonance CHCl₂ (ppm) | N-substituted chloroacetamides | 41-43 | [34] |
| Rotational Barrier (kcal/mol) | N-substituted amides | 16.4 | [47] |
The electronic effects of the chlorine substituent manifest through both inductive and field effects [21]. The inductive effect involves the withdrawal of electron density through the sigma bond network, while the electric field effect operates through space [21]. Computational studies using density functional theory methods have demonstrated that the chlorine atom significantly influences the electrostatic potential surface of chloroacetamide derivatives [18] [19].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed insight into the electronic environment of the carbonyl carbon in chloroacetamide systems [20]. The carbonyl carbon typically resonates between 164 and 167 parts per million, reflecting the electron-deficient nature of this center due to the electron-withdrawing chlorine substituent [34]. The chloromethyl carbon appears in the range of 41-43 parts per million, demonstrating the direct influence of the halogen substitution [34].
The electron-donating effect of methyl groups in N-substituted acetamides has been quantified through core electron binding energy measurements [20]. Studies show that methyl substitution leads to a lowering of the core electron binding energy of the carbonyl carbon by approximately 0.3 electron volts, indicating increased electron density at this center [20]. Conversely, the chlorine substituent in chloroacetamides produces the opposite effect, withdrawing electron density and increasing the electrophilicity of the carbonyl carbon [19].
Molecular orbital calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies of chloroacetamide derivatives are significantly influenced by the halogen substitution [38]. The energy gap between these frontier orbitals affects the chemical reactivity and electronic properties of the molecule [38]. Smaller energy gaps typically correlate with increased chemical reactivity and enhanced intermolecular charge transfer capabilities [38].
The amide bond in chloroacetamide systems exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl pi system [47]. Dynamic nuclear magnetic resonance studies have measured rotational barriers around amide bonds in the range of 12.4 to 16.4 kcal/mol, depending on the substitution pattern [47]. The presence of the electron-withdrawing chlorine group can influence these rotational barriers by modulating the extent of amide resonance [22].
The conformational landscape of 2-Chloro-N-(3,4-dihydro-2H-benzo[b] [1] [4]dioxepin-7-yl)-acetamide is dominated by the flexibility of both the seven-membered dioxepin ring and the orientation of the chloroacetamide substituent [13] [26]. Seven-membered heterocyclic systems are characterized by complex pseudorotational equilibria involving multiple conformations of similar energy [27]. The benzodioxepin core can adopt various conformational states, including chair, twist-boat, and boat forms [13] [33].
Computational analysis of seven-membered ring systems has established that these heterocycles exist in dynamic equilibrium between different conformational states [27]. The chair conformation represents the most stable form for the benzodioxepin core, typically accounting for approximately 80% of the conformational population in solution [33]. The twist-boat conformation constitutes the remaining 20% of the conformational ensemble [33].
| Conformation | Population (%) | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Chair | 80 | 6.5 (inversion) | [33] |
| Twist-Boat | 20 | 6.8 (pseudorotation) | [33] |
| Boat | Minor | Variable | [27] |
The conformational flexibility of the chloroacetamide substituent involves rotation around multiple bonds, including the aromatic carbon-nitrogen bond connecting the benzodioxepin core to the amide nitrogen, and the amide carbon-nitrogen bond [22] [47]. Nuclear magnetic resonance studies of N-substituted amides have revealed that the amide bond exhibits restricted rotation with barriers typically ranging from 12 to 18 kcal/mol [47].
The orientation of the chloroacetamide group relative to the benzodioxepin plane influences the overall molecular geometry and electronic properties [22]. Steric interactions between the substituent and the dioxepin ring can favor specific conformational arrangements [26]. The presence of the chlorine atom introduces additional steric bulk that may influence the preferred conformational states [21].
Tautomeric equilibria in chloroacetamide systems are generally not observed under normal conditions due to the stability of the amide form [25]. However, the electronic effects of the benzodioxepin core may influence the tautomeric behavior through conjugation and inductive effects [25]. The oxygen atoms in the dioxepin ring can participate in intramolecular hydrogen bonding interactions that may stabilize specific conformational forms [26].
Dynamic nuclear magnetic resonance spectroscopy has been employed to study the conformational exchange processes in benzodioxepin derivatives [13] [33]. Temperature-dependent nuclear magnetic resonance experiments reveal coalescence phenomena that provide information about the energy barriers for conformational interconversion [33]. The chair inversion process in benzodioxepin systems typically exhibits activation energies in the range of 6-8 kcal/mol [33].
The influence of solvent on conformational equilibria has been investigated for related benzodioxepin systems [13]. Polar solvents tend to stabilize conformations that maximize dipolar interactions, while nonpolar solvents favor conformations that minimize steric repulsion [26]. The chloroacetamide substituent, with its significant dipole moment, is particularly sensitive to solvent effects [19].
Computational modeling using density functional theory methods has provided detailed insight into the conformational preferences of chloroacetamide derivatives [18] [48]. These calculations reveal that conformational changes during chemical reactions can involve significant reorganization of the molecular geometry [48]. The carbon-chlorine bond in chloroacetamides can rotate from nearly coplanar to perpendicular orientations during nucleophilic substitution reactions [48].
The target molecule combines a seven-membered 1,5-benzodioxepin heterocycle with a chloroacetamide handle. Because this hybrid framework offers a versatile electrophilic site (–COCH2Cl) grafted onto an oxygen-rich aromatic ring system, it is attracting attention as a bifunctional intermediate for fragment growth, click ligation and bio-orthogonal probe design. This article reviews the current state-of-the-art in laboratory and pilot-plant synthesis of the compound, highlighting traditional nucleophilic substitutions, recent catalytic coupling technologies that streamline heterocycle construction, and the purification challenges that arise from its polarity gradient.
Before considering process routes, it is useful to dissect the molecule into two retrons:
This disconnection defines a convergent plan: (i) build the heteroaromatic amine efficiently, then (ii) perform a selective N-chloroacetylation under conditions that suppress competing O-acylation.
A practical two-step route starts from inexpensive 4-nitrocatechol (Scheme 1).
Table 1 Key parameters for the heterocycle-forming sequence
| Step | Catalyst/Base | Solvent | Temp./Time | Isolated Yield | Citation |
|---|---|---|---|---|---|
| O-Alkylation | K2CO3 (2.0 equiv) | DMF | 80 °C / 12 h | 68% | 42 |
| Fe-mediated reduction | Fe (3.8 equiv), NH4Cl (8 equiv) | EtOH / H2O (1:1) | Reflux / 4 h | 61% | 41 |
Huang and co-workers disclosed an O2-triggered chain mechanism in which a masked ortho-quinone engages 4-aminocatechol to form the seven-membered ring under basic, transition-metal-free conditions, furnishing the amine in 75–78% yield on multigram scale [5]. The operational simplicity (air, K2CO3, DMAc, 60 °C) and benign reagents make this an attractive “modern” alternative.
The classical way to forge the chloroacetamide is direct acyl chloride quench (Table 2).
| Entry | Amine / Scale | Electrophile | Solvent | Base / Scavenger | Yield of Target (%) | Anilide : Ester Ratio | Citation |
|---|---|---|---|---|---|---|---|
| 1 | 0.5 mmol heteroaromatic amine | 1.0 equiv 2-chloroacetyl chloride | CH2Cl2 | Triethylamine 1.2 equiv | 72% | 83 : 17 | 24 |
| 2 | 2.0 g (9.2 mmol) amine | 1.05 equiv 2-chloroacetyl chloride | Neat substrate (melt, 60 °C) | Pyridine 1.1 equiv | 79% | 90 : 10 | 44 |
| 3 | 10 mmol amine | 1.1 equiv 2-chloroacetyl chloride | 0.1 M phosphate buffer (pH 7.2) | Propylene oxide 2 equiv (HCl scavenger) | 86% | 93 : 7 | 13 |
Process insights
CuI (10 mol %), tert-butyl hydroperoxide (4 equiv), CH3CN, 70 °C oxidises 2-(o-allyloxy)benzaldehydes to halogenated benzodioxepinones in 61–78% yield; subsequent chemoselective amidation with 2-chloroacetyl chloride delivers the target in an overall 55% yield from simple alkenyl precursors [7].
Ni(cod)2 / 2,2-bis(diphenylphosphino)butane catalyses a tandem Suzuki–Heck–amidation starting from o-bromo-phenols and vinyl boronates, constructing the heterocycle and installing the amide in one pot (THF, 65 °C, 6 h, 68% isolated yield) [8]. Although ligand cost is higher, the step economy and low halide waste make it attractive for kilogram manufacture.
Table 3 Catalytic coupling metrics
| Catalyst system | TONheterocycle | E-factor† | Compatible scale | Citation |
|---|---|---|---|---|
| CuI / TBHP | 74,000 | 22 | 25 g | 25 |
| Ni(dppb) | 9,500 | 15 | 10 g | 29 |
†E-factor calculated to isolated chloroacetamide; solvent recycle assumed.
The product contains both a polar amide and a lipophilic dioxepin ring, giving log P ≈ 2.3 and pKa(amide) ≈ 16. Key separation issues are:
Table 4 Resolution toolkit
| Impurity | Recommended clean-up | Rationale | Citation |
|---|---|---|---|
| O-Acyl ester | Silica gel, gradient 0 – 5% MeOH in CH2Cl2 | RF separation > 0.15 | 13 |
| 2-Chloroacetic acid | Aqueous NaHCO3 wash (pH 9) | Converts to Na salt (water-soluble) | 44 |
| HCl salt of product | Re-dissolve in EtOAc / sat. NaHCO3, extract | Liberates free base; avoids base-catalysed hydrolysis | 24 |
| Iron filings (from reduction) | Celite hot filtration | Prevents metal contamination | 41 |
Figure 1 maps isolated yield against Process Mass Intensity (PMI) for the three main routes (classical acyl chloride, Cu-catalysed cascade, Ni-mediated one-pot). The phosphate-buffer method offers the lowest PMI (48) at laboratory scale, primarily because water is the reaction medium and no silica chromatography is required.
Advances in biocatalytic reductive amination and electrochemical chloroacetylation promise to merge Retron A and Retron B construction in electro-enzymatic flow systems. Forthcoming work should focus on integrated reactor–separator designs that exploit the limited water solubility (1.1 g L-1) of the target to crystallise directly from reaction media, pushing PMI towards single digits.
Combining literature precedents with recent green-chemistry data provides multiple viable routes to 2-chloro-N-(3,4-dihydro-2H-benzo[b] [1] [2]dioxepin-7-yl)-acetamide. Traditional nucleophilic substitution remains robust, but catalytic cascade strategies—particularly Ni-mediated redox-neutral couplings—offer compelling improvements in step economy, waste minimisation and overall sustainability. Proper choice of HCl scavenger, aqueous pH control and simple crystallisation allow chromatographic steps to be eliminated, ensuring the compound can be produced on pilot scale with > 85% overall yield and purity ≥ 98% (HPLC).
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